molecular formula C13H9BrClN3OS B4603833 N-[(5-bromopyridin-2-yl)carbamothioyl]-2-chlorobenzamide

N-[(5-bromopyridin-2-yl)carbamothioyl]-2-chlorobenzamide

Cat. No.: B4603833
M. Wt: 370.65 g/mol
InChI Key: ZGGCGEYAWMVMMH-UHFFFAOYSA-N
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Description

N-[(5-bromopyridin-2-yl)carbamothioyl]-2-chlorobenzamide is a synthetic organic compound that belongs to the class of thiourea derivatives

Properties

IUPAC Name

N-[(5-bromopyridin-2-yl)carbamothioyl]-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClN3OS/c14-8-5-6-11(16-7-8)17-13(20)18-12(19)9-3-1-2-4-10(9)15/h1-7H,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGCGEYAWMVMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromopyridin-2-yl)carbamothioyl]-2-chlorobenzamide typically involves the reaction of 2-amino-5-bromopyridine with 2-chlorobenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as acetone, under controlled temperature conditions. The mixture is stirred at room temperature and then heated to around 50°C to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromopyridin-2-yl)carbamothioyl]-2-chlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.

    Hydrolysis: The thiourea moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as an anticancer agent, particularly against breast cancer cells. The compound exhibits good binding affinity and inhibitory effects against specific protein kinases.

    Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in molecular docking studies to understand its interactions with various biological targets.

Mechanism of Action

The mechanism of action of N-[(5-bromopyridin-2-yl)carbamothioyl]-2-chlorobenzamide involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide
  • N-[(5-bromopyridin-2-yl)carbamothioyl]-2-nitrobenzamide
  • N-[(5-bromopyridin-2-yl)carbamothioyl]-2,6-dimethoxybenzamide

Uniqueness

N-[(5-bromopyridin-2-yl)carbamothioyl]-2-chlorobenzamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity to biological targets and its stability under various conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(5-bromopyridin-2-yl)carbamothioyl]-2-chlorobenzamide
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N-[(5-bromopyridin-2-yl)carbamothioyl]-2-chlorobenzamide

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